molecular formula C21H21NO4 B7148879 N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide

Cat. No.: B7148879
M. Wt: 351.4 g/mol
InChI Key: SDOCZYJHHQPBDN-UHFFFAOYSA-N
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Description

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide is a complex organic compound with a unique structure that combines elements of cyclopropane, naphthalene, and benzodioxine

Properties

IUPAC Name

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-24-16-10-13(11-17-20(16)26-9-8-25-17)21(23)22-19-15-7-6-12-4-2-3-5-14(12)18(15)19/h2-5,10-11,15,18-19H,6-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOCZYJHHQPBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C(=O)NC3C4C3C5=CC=CC=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Construction of the naphthalene core: This involves aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation.

    Synthesis of the benzodioxine moiety: This can be synthesized through condensation reactions involving catechol and appropriate aldehydes or ketones.

    Amide bond formation: The final step involves coupling the amine and carboxylic acid derivatives to form the amide bond, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide exerts its effects depends on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: This can modulate their activity, leading to various biological effects.

    Interacting with DNA or RNA: This can affect gene expression and cellular function.

    Modulating signaling pathways: This can influence cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share the naphthalene core but may differ in their functional groups and overall structure.

    Benzodioxine derivatives: These compounds contain the benzodioxine moiety and may have similar chemical properties and reactivity.

    Cyclopropane derivatives: These compounds feature the cyclopropane ring and may exhibit similar strain and reactivity.

The uniqueness of this compound lies in its combination of these three distinct structural elements, which can confer unique chemical and biological properties.

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